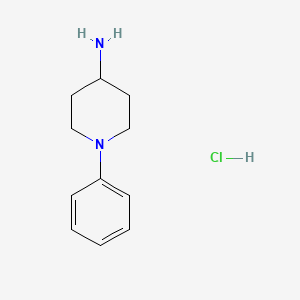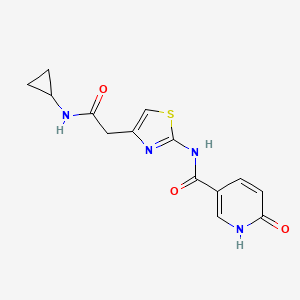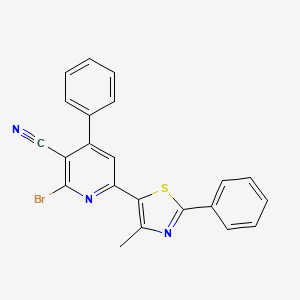![molecular formula C28H29NO5S B2795202 1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866340-60-5](/img/structure/B2795202.png)
1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H29NO5S and its molecular weight is 491.6. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ritter Reaction and Compound Synthesis
The Ritter reaction has been utilized to synthesize 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines. This showcases the compound's relevance in creating complex molecular structures through nitrile reactions in acidic environments, demonstrating its versatility in synthetic organic chemistry (Rozhkova et al., 2013).
Structural Aspects and Properties
Investigations into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides reveal the compound's potential in forming gels and crystalline solids upon treatment with mineral acids. This highlights its utility in creating materials with specific physical properties for potential applications in materials science and engineering (Karmakar et al., 2007).
Dye Synthesis and Electronic Transitions
The synthesis of new dyes based on pyridinium salts from reactions involving quinoline derivatives illustrates the compound's role in developing materials with specific optical properties. The study of their electronic spectra and quantum-chemical simulation of their structure provides insights into their potential applications in dye-sensitized solar cells and organic light-emitting diodes (Yelenich et al., 2016).
Molecular-Electronic Structure and Kinetics
Research on the molecular-electronic structure and kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the compound's significance in studying reaction mechanisms and designing molecules with desired reactivity patterns. This can have implications in catalysis and the development of new synthetic methodologies (Rublova et al., 2017).
Antioxidant and Cytotoxic Activities
The synthesis and characterization of quinazolin derivatives, along with their evaluation for antioxidant and cytotoxic activities, underscore the potential pharmaceutical applications of such compounds. This research direction is crucial for discovering new therapeutic agents and understanding their mechanisms of action (Al-azawi, 2016).
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-5-33-22-9-12-24(13-10-22)35(31,32)27-18-29(17-21-15-19(3)7-8-20(21)4)26-14-11-23(34-6-2)16-25(26)28(27)30/h7-16,18H,5-6,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBGLCQQXKRNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)
![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2795123.png)


![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)
![1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2795130.png)
![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)
![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)
![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)
![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)

